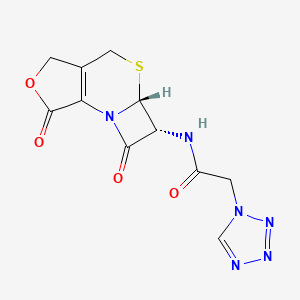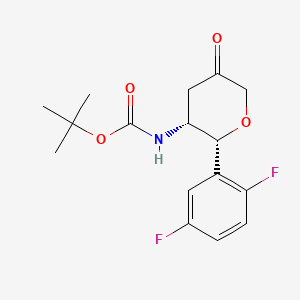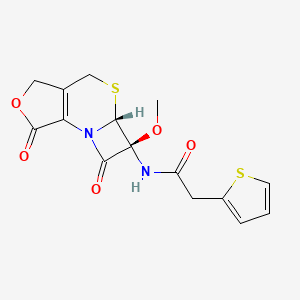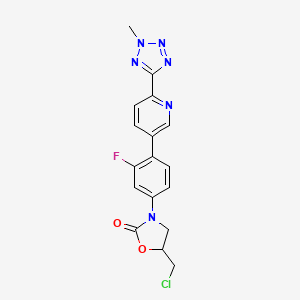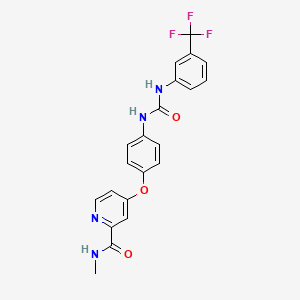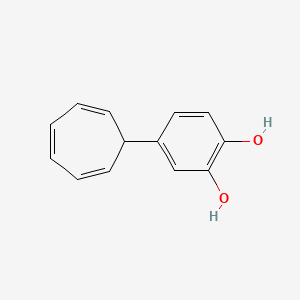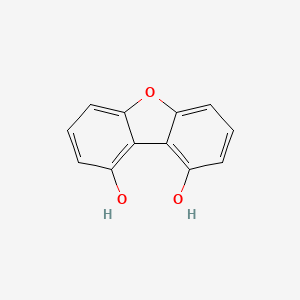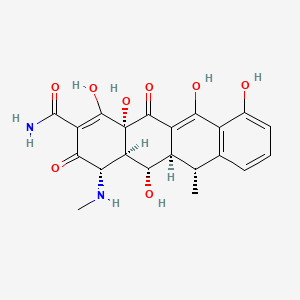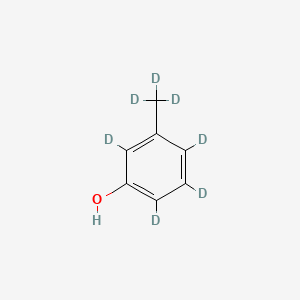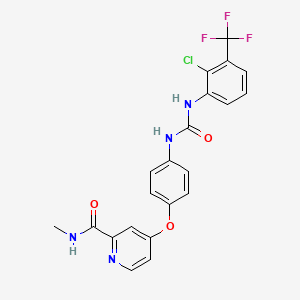
4-(4-(3-(2-Chlor-3-(trifluormethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMid
Übersicht
Beschreibung
4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide is a complex organic compound that features a trifluoromethyl group, a chlorinated phenyl ring, and a urea linkage
Wissenschaftliche Forschungsanwendungen
4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: It is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in diseases.
Wirkmechanismus
Target of Action
The primary targets of Sorafenib Impurity are cell surface tyrosine kinase receptors and downstream intracellular kinases . These targets are implicated in tumor cell proliferation and tumor angiogenesis .
Mode of Action
Sorafenib Impurity interacts with its targets by inhibiting their activity . This inhibition disrupts the signal transduction pathway of tumor cells, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The affected pathways include the Raf–MEK–ERK signaling pathway and receptor tyrosine kinases (RTKs) . The inhibition of these pathways by Sorafenib Impurity results in the disruption of cell proliferation and angiogenesis, which are crucial for tumor growth .
Pharmacokinetics
Sorafenib, the parent compound, has a bioavailability of 38–49% . It is metabolized in the liver through oxidation and glucuronidation, primarily mediated by CYP3A4 and UGT1A9 . The elimination half-life of Sorafenib is between 25–48 hours, and it is excreted via feces (77%) and urine (19%) .
Result of Action
The molecular and cellular effects of Sorafenib Impurity’s action include the inhibition of tumor cell proliferation and angiogenesis . This leads to a decrease in tumor growth and potentially, tumor regression .
Action Environment
It is known that the tumor microenvironment can influence the effectiveness of drugs like sorafenib . Factors such as hypoxia, acidity, and the presence of certain cell types within the tumor can affect drug efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and efficiency, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethylated and chlorinated phenyl derivatives, such as sorafenib and pexidartinib . These compounds share structural features and may exhibit similar biological activities.
Uniqueness
What sets 4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific arrangement of the trifluoromethyl group, chlorinated phenyl ring, and urea linkage allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
4-[4-[[2-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)17-11-14(9-10-27-17)32-13-7-5-12(6-8-13)28-20(31)29-16-4-2-3-15(18(16)22)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAKXXCHFJSKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401110185 | |
| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[2-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-81-2 | |
| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[2-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[2-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene](/img/structure/B580127.png)
